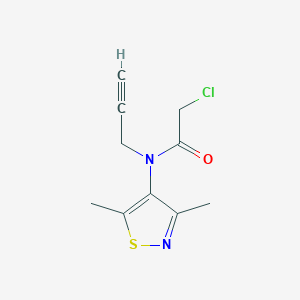
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a thiazole ring, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide moiety can be introduced through the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Addition of the Propynyl Group: The propynyl group can be introduced via alkylation using propargyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring and the propynyl group can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, amines, or thiols in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted acetamides, while oxidation and reduction reactions could modify the thiazole ring or the propynyl group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide: Lacks the propynyl group.
N-(3,5-Dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide: Lacks the chloro group.
2-Chloro-N-(1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide: Lacks the dimethyl groups on the thiazole ring.
Uniqueness
The presence of both the chloro group and the propynyl group in 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide makes it unique compared to its analogs
Propiedades
Número CAS |
87675-17-0 |
|---|---|
Fórmula molecular |
C10H11ClN2OS |
Peso molecular |
242.73 g/mol |
Nombre IUPAC |
2-chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C10H11ClN2OS/c1-4-5-13(9(14)6-11)10-7(2)12-15-8(10)3/h1H,5-6H2,2-3H3 |
Clave InChI |
ARDAYVQZTWPHCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NS1)C)N(CC#C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)



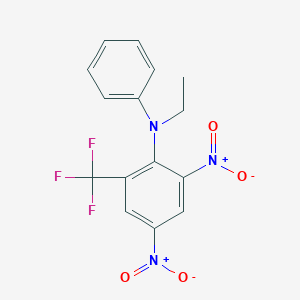

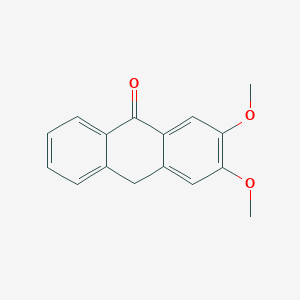
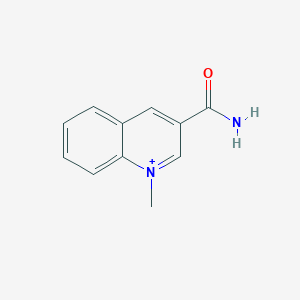
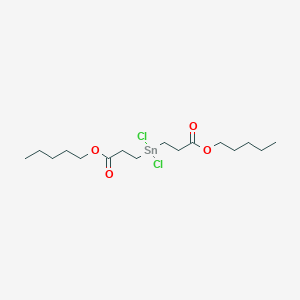
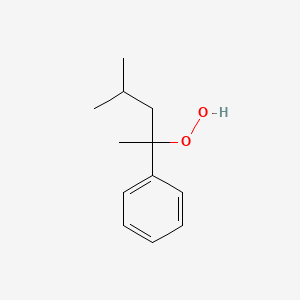
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
